molecular formula C9H6ClNO2 B169534 6-chloroquinoline-2,4(1H,3H)-dione CAS No. 138964-52-0

6-chloroquinoline-2,4(1H,3H)-dione

Cat. No. B169534
CAS RN: 138964-52-0
M. Wt: 195.6 g/mol
InChI Key: XBONVGVMAWCTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroquinoline-2,4(1H,3H)-dione, also known as 6-Chloroquinoline-2,4-dione, is an organic compound that is used in various scientific research applications. It is a colorless solid that is insoluble in water and has a molecular weight of 214.55 g/mol. This compound is an important intermediate in the synthesis of several heterocyclic compounds. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Reactions and Synthesis

6-Chloroquinoline-2,4(1H,3H)-dione plays a significant role in various chemical reactions and synthesis processes. Kafka et al. (2011) demonstrated its use in copper(I)-catalyzed [3 + 2] cycloaddition reactions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011). Similarly, Klásek et al. (2020) reported its reaction with ethanolamine, resulting in various products including 3-(2-hydroxyethyl)-2-thioxo-3,3a-dihydro-1H-imidazo[4,5-c]quinolin-4(5H)-ones (Klásek et al., 2020).

Preparation of Intermediates for Anticancer Agents

This compound is also utilized in the preparation of intermediates for potential anticancer agents. Cybulski et al. (2017) developed a method for preparing 2-substituted 6-chloro-2,7-dihydro-3H-dibenzo[de,h]cynnoline-3,7-diones, investigated for their anticancer properties (Cybulski et al., 2017).

Interaction with Nucleophilic Reagents

Kuryazov et al. (2010) explored the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents, leading to a variety of derivative compounds (Kuryazov et al., 2010).

Synthesis of Heterocyclic Quinones

This compound is also integral in synthesizing new heterocyclic quinones, as shown by Yanni (1991), who synthesized oxazolo[5,4-g]quinoline-4,9-dione and other compounds, with assessments of their bactericidal activities (Yanni, 1991).

Pharmacological Studies

In the field of pharmacology, this compound derivatives have been studied as antagonists at ionotropic glutamate receptors. Colotta et al. (2012) synthesized derivatives that showed potential in decreasing neuronal damage and demonstrated anticonvulsant effects (Colotta et al., 2012).

properties

IUPAC Name

6-chloro-1H-quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBONVGVMAWCTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.